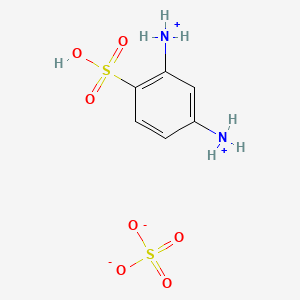
1,4-Bis(4-amino-2-trifluoromethylphenoxy)-2-t-butylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(4-amino-2-trifluoromethylphenoxy)-2-t-butylbenzene is a fluorinated diamine building block. It is an aminophenyl ether bearing two trifluoromethyl groups at the meta-positions to the amines. This compound is known for its high thermal resistance, extraordinary mechanical properties, and outstanding insulation properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(4-amino-2-trifluoromethylphenoxy)-2-t-butylbenzene typically involves the Williamson reaction between 2-chloro-5-nitrobenzotrifluoride and 1,4-cyclohexanedimethanol in the presence of sodium hydride in anhydrous DMF . The intermediate dinitro compound is then reduced to the corresponding diamine using palladium on activated carbon and ethanol .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Bis(4-amino-2-trifluoromethylphenoxy)-2-t-butylbenzene undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The nitro groups can be reduced back to amino groups.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium on activated carbon for reduction and various oxidizing agents for oxidation . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions include polyimides, which possess high thermal resistance, mechanical strength, and insulation properties .
Aplicaciones Científicas De Investigación
1,4-Bis(4-amino-2-trifluoromethylphenoxy)-2-t-butylbenzene has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism by which 1,4-Bis(4-amino-2-trifluoromethylphenoxy)-2-t-butylbenzene exerts its effects involves the interaction of its amino and trifluoromethyl groups with various molecular targets. The steric effect from the trifluoromethyl groups reduces intermolecular aggregation, resulting in a low refractive index and high transparency . This compound also enhances the thermal stability and mechanical properties of the materials it is incorporated into .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Bis(4-amino-2-trifluoromethylphenoxy)benzene: Another fluorinated diamine with similar properties but different molecular structure.
4,4’-[1,4-Phenylenebis(oxy)]bis[3-(trifluoromethyl)aniline]: A compound with similar functional groups but different spatial arrangement.
Uniqueness
1,4-Bis(4-amino-2-trifluoromethylphenoxy)-2-t-butylbenzene is unique due to its combination of high thermal resistance, mechanical strength, and insulation properties. The presence of trifluoromethyl groups at the meta-positions to the amines provides steric hindrance, reducing intermolecular aggregation and enhancing the material’s overall performance .
Propiedades
IUPAC Name |
4-[4-[4-amino-2-(trifluoromethyl)phenoxy]-3-tert-butylphenoxy]-3-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22F6N2O2/c1-22(2,3)16-12-15(33-20-7-4-13(31)10-17(20)23(25,26)27)6-9-19(16)34-21-8-5-14(32)11-18(21)24(28,29)30/h4-12H,31-32H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIRSBVOJDVQZDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)N)C(F)(F)F)OC3=C(C=C(C=C3)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22F6N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1,2-Bis(4-chlorophenyl)-2-[ethyl(2-hydroxyethyl)amino]ethanol;hydrochloride](/img/structure/B13775122.png)



![1-[(2S,3R,4R,5S)-2-(azidomethyl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13775140.png)



